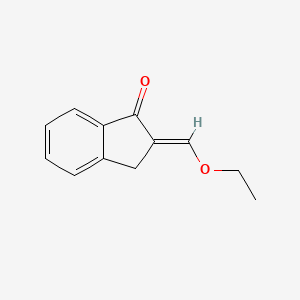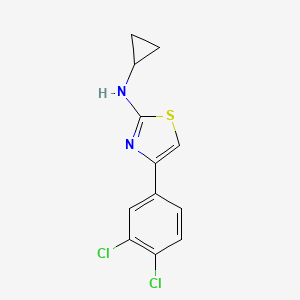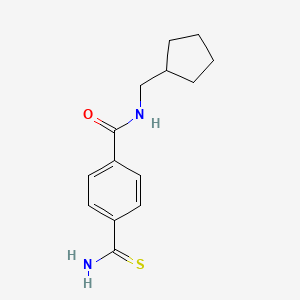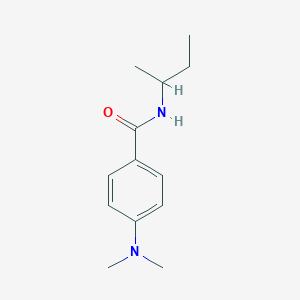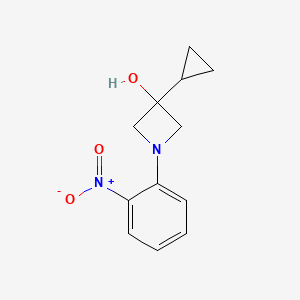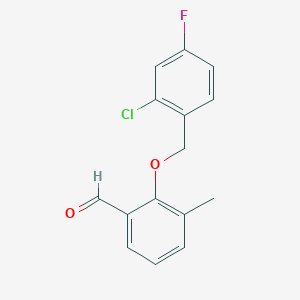![molecular formula C7H16N2O B14898969 2-[(3S)-3-methylpiperazin-1-yl]ethanol](/img/structure/B14898969.png)
2-[(3S)-3-methylpiperazin-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol is a chiral compound featuring a piperazine ring substituted with a methyl group and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-chloroethanol and 3-methylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions.
Catalysts and Reagents: Common reagents include bases like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: Techniques such as distillation, crystallization, or chromatography are used to purify the final product.
化学反応の分析
Types of Reactions
(S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety may yield (S)-2-(3-Methylpiperazin-1-yl)acetaldehyde or (S)-2-(3-Methylpiperazin-1-yl)acetic acid.
科学的研究の応用
(S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol has various applications in scientific research, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies investigating the biological activity of piperazine derivatives.
作用機序
The mechanism of action of (S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethanol moiety can participate in hydrogen bonding, while the piperazine ring can engage in various non-covalent interactions.
類似化合物との比較
Similar Compounds
®-2-(3-Methylpiperazin-1-yl)ethan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
2-(Piperazin-1-yl)ethanol: Lacks the methyl group on the piperazine ring.
3-Methylpiperazine: Lacks the ethanol moiety.
Uniqueness
(S)-2-(3-Methylpiperazin-1-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both a piperazine ring and an ethanol moiety, which can impart distinct chemical and biological properties.
特性
分子式 |
C7H16N2O |
|---|---|
分子量 |
144.21 g/mol |
IUPAC名 |
2-[(3S)-3-methylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C7H16N2O/c1-7-6-9(4-5-10)3-2-8-7/h7-8,10H,2-6H2,1H3/t7-/m0/s1 |
InChIキー |
JSKGYDVSMNCSRH-ZETCQYMHSA-N |
異性体SMILES |
C[C@H]1CN(CCN1)CCO |
正規SMILES |
CC1CN(CCN1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


